1-Benzyl-6,6-difluoro-1,4-diazepane
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Overview
Description
1-Benzyl-6,6-difluoro-1,4-diazepane is a chemical compound with the molecular formula C₁₂H₁₆F₂N₂ It is characterized by the presence of a benzyl group attached to a diazepane ring, which is further substituted with two fluorine atoms
Preparation Methods
The synthesis of 1-Benzyl-6,6-difluoro-1,4-diazepane typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Diazepane Ring: The initial step involves the cyclization of appropriate precursors to form the 1,4-diazepane ring.
Introduction of Fluorine Atoms: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents under controlled conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-Benzyl-6,6-difluoro-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the diazepane ring, depending on the reagents and conditions used. Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents employed.
Scientific Research Applications
1-Benzyl-6,6-difluoro-1,4-diazepane has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Benzyl-6,6-difluoro-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-Benzyl-6,6-difluoro-1,4-diazepane can be compared with other similar compounds, such as:
1-Benzyl-1,4-diazepane: Lacks the fluorine atoms, which may result in different chemical and biological properties.
6,6-Difluoro-1,4-diazepane: Lacks the benzyl group, which may affect its reactivity and applications.
1-Benzyl-6-fluoro-1,4-diazepane: Contains only one fluorine atom, which may influence its stability and reactivity.
The presence of both the benzyl group and the two fluorine atoms in this compound makes it unique and potentially more versatile in various applications.
Properties
IUPAC Name |
1-benzyl-6,6-difluoro-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2N2/c13-12(14)9-15-6-7-16(10-12)8-11-4-2-1-3-5-11/h1-5,15H,6-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVURTCJNKYXLTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(CN1)(F)F)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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